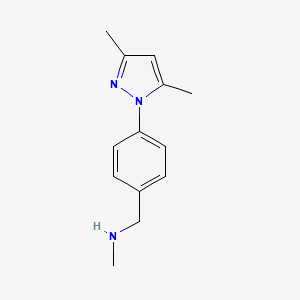
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine
Overview
Description
Scientific Research Applications
Anticancer Activity
Research has revealed the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showing significant cytotoxic activity against various cancer cell lines. This study emphasizes the potential of derivatives for cancer treatment due to their potent cytotoxic properties, highlighting the role of structural modification in enhancing anticancer activity (Deady et al., 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
Compounds derived from the reaction of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one have demonstrated notable antioxidant, antitumor, and antimicrobial activities. This showcases the versatility of pyrazole derivatives in the development of new therapeutic agents (El‐Borai et al., 2013).
Corrosion Inhibition
A DFT study on bipyrazole derivatives has elucidated their potential activity as corrosion inhibitors, offering insights into their efficiency and reactive sites. The findings suggest the practical application of these compounds in protecting metals from corrosion, which is critical in various industries (Wang et al., 2006).
Schiff Bases for Biological Evaluation
Schiff bases tethered with triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. This research indicates the potential of Schiff bases in the treatment of oxidative stress-related diseases and diabetes (Pillai et al., 2019).
Molecular Docking Studies
The synthesis and characterization of certain Schiff bases derived from pyrazole have been supported by molecular docking studies, suggesting their potential as anti-diabetic agents. This highlights the role of computational studies in drug discovery, providing a theoretical basis for the development of new therapeutics (Karrouchi et al., 2021).
Mechanism of Action
Target of Action
The compound “4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the pharmacological effects of pyrazole derivatives, it can be inferred that the compound may interact with the biochemical pathways related to leishmaniasis and malaria .
Result of Action
Given the pharmacological effects of pyrazole derivatives, it can be inferred that the compound may have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme crucial for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to alterations in neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially affecting cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . Additionally, this compound can modulate the activity of other enzymes involved in cellular metabolism and oxidative stress responses. These interactions can lead to changes in gene expression, further influencing cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular metabolism and gene expression, potentially resulting in chronic effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmission and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, it can modulate the activity of enzymes involved in the oxidative stress response, thereby affecting the levels of ROS and other metabolites . These interactions can influence metabolic flux and alter the balance of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within cells can determine its effects on cellular processes and overall cell function .
properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3/h4-8,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGUCDIRMDWHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586301 | |
| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937796-07-1 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



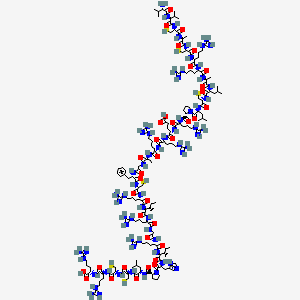
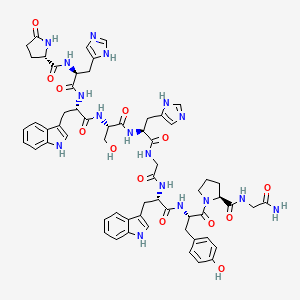
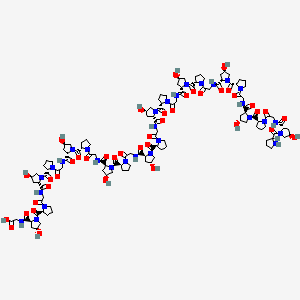

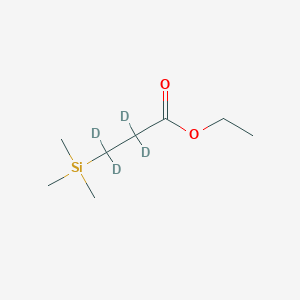

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)



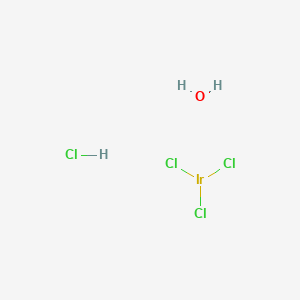

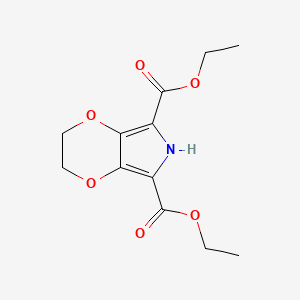
![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)